molecular formula C12H11BrFIN2O B13914073 4-Bromo-6-fluoro-5-iodo-1-tetrahydropyran-2-YL-indazole

4-Bromo-6-fluoro-5-iodo-1-tetrahydropyran-2-YL-indazole

Katalognummer: B13914073
Molekulargewicht: 425.03 g/mol
InChI-Schlüssel: DHICBPRPQVCVMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-6-fluoro-5-iodo-1-tetrahydropyran-2-YL-indazole is a complex organic compound that belongs to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of bromine, fluorine, and iodine atoms, making it a halogenated indazole derivative. The tetrahydropyran-2-yl group attached to the indazole ring adds to its structural uniqueness.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-fluoro-5-iodo-1-tetrahydropyran-2-YL-indazole typically involves multi-step organic reactions. One common method includes the halogenation of an indazole precursor followed by the introduction of the tetrahydropyran-2-yl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-6-fluoro-5-iodo-1-tetrahydropyran-2-YL-indazole undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized indazole compounds.

Wissenschaftliche Forschungsanwendungen

4-Bromo-6-fluoro-5-iodo-1-tetrahydropyran-2-YL-indazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Bromo-6-fluoro-5-iodo-1-tetrahydropyran-2-YL-indazole involves its interaction with specific molecular targets. The halogen atoms in the compound can form strong interactions with biological molecules, influencing their activity. The tetrahydropyran-2-yl group may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Bromo-5-chloro-6-fluoro-1-(tetrahydro-pyran-2-yl)-1H-indazole
  • 6-Bromo-5-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Uniqueness

4-Bromo-6-fluoro-5-iodo-1-tetrahydropyran-2-YL-indazole is unique due to the presence of three different halogen atoms (bromine, fluorine, and iodine) and the tetrahydropyran-2-yl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C12H11BrFIN2O

Molekulargewicht

425.03 g/mol

IUPAC-Name

4-bromo-6-fluoro-5-iodo-1-(oxan-2-yl)indazole

InChI

InChI=1S/C12H11BrFIN2O/c13-11-7-6-16-17(10-3-1-2-4-18-10)9(7)5-8(14)12(11)15/h5-6,10H,1-4H2

InChI-Schlüssel

DHICBPRPQVCVMK-UHFFFAOYSA-N

Kanonische SMILES

C1CCOC(C1)N2C3=CC(=C(C(=C3C=N2)Br)I)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.